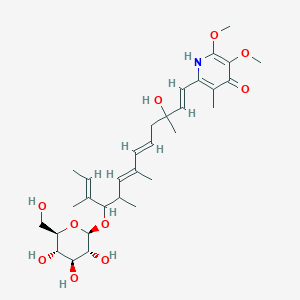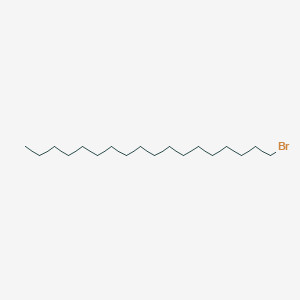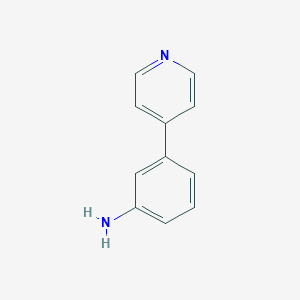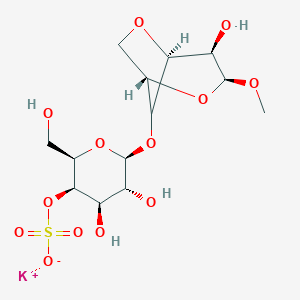
Methylcarrabioside 4'-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcarrabioside 4'-sulfate (MCS) is a rare carbohydrate molecule that has gained attention in the scientific community due to its potential applications in various fields. MCS is a sulfated disaccharide that is found in the cell wall of certain bacteria, such as Rhodococcus equi and Mycobacterium tuberculosis. In
Mecanismo De Acción
The mechanism of action of Methylcarrabioside 4'-sulfate is not well understood. However, it is believed that the sulfation of the disaccharide unit is responsible for its biological activity. The sulfate group is thought to play a key role in the interaction between Methylcarrabioside 4'-sulfate and its target molecules.
Biochemical and Physiological Effects
Methylcarrabioside 4'-sulfate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Rhodococcus equi and Mycobacterium tuberculosis. Additionally, Methylcarrabioside 4'-sulfate has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methylcarrabioside 4'-sulfate for lab experiments is its rarity. This makes it a valuable molecule for research purposes. Additionally, Methylcarrabioside 4'-sulfate has been shown to have a high degree of purity, which makes it a reliable molecule for research purposes. However, one of the main limitations of Methylcarrabioside 4'-sulfate for lab experiments is its complex synthesis method. This makes it difficult to produce large quantities of the molecule, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Methylcarrabioside 4'-sulfate. One potential direction is the development of new drugs based on the molecule. Another potential direction is the study of the mechanism of action of Methylcarrabioside 4'-sulfate, which could lead to a better understanding of its biological activity. Additionally, the study of the biosynthesis of Methylcarrabioside 4'-sulfate could lead to the development of new methods for the production of rare carbohydrates.
Métodos De Síntesis
The synthesis of Methylcarrabioside 4'-sulfate is a complex process that involves several steps. The first step is the synthesis of the disaccharide unit, which is typically achieved through the use of glycosylation reactions. The second step is the sulfation of the disaccharide unit, which is typically achieved through the use of sulfur trioxide-pyridine complex. The final step is the purification of the Methylcarrabioside 4'-sulfate molecule, which is typically achieved through the use of chromatography techniques.
Aplicaciones Científicas De Investigación
Methylcarrabioside 4'-sulfate has several potential scientific research applications. One of the most promising applications is in the field of drug discovery. Methylcarrabioside 4'-sulfate has been shown to have antiviral, antibacterial, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Additionally, Methylcarrabioside 4'-sulfate has been shown to have potential applications in the field of biofuels, as it can be used as a substrate for the production of ethanol.
Propiedades
Número CAS |
132895-19-3 |
|---|---|
Nombre del producto |
Methylcarrabioside 4'-sulfate |
Fórmula molecular |
C13H21KO13S |
Peso molecular |
456.46 g/mol |
Nombre IUPAC |
potassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3S,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C13H22O13S.K/c1-21-12-8(17)11-10(5(24-12)3-22-11)25-13-7(16)6(15)9(4(2-14)23-13)26-27(18,19)20;/h4-17H,2-3H2,1H3,(H,18,19,20);/q;+1/p-1/t4-,5+,6-,7-,8-,9+,10?,11+,12+,13+;/m1./s1 |
Clave InChI |
SEQHRSARETVHCN-JYKRROPNSA-M |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
SMILES canónico |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
Sinónimos |
MACS 4-S methyl alpha-carrabioside 4'-sulfate methylcarrabioside 4'-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



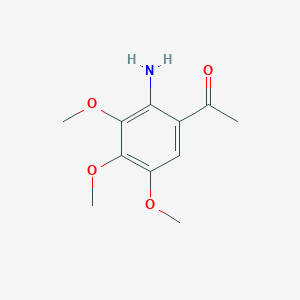
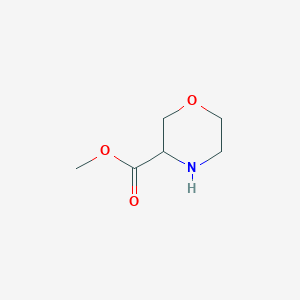
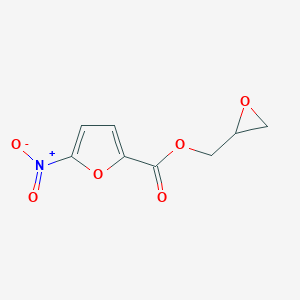
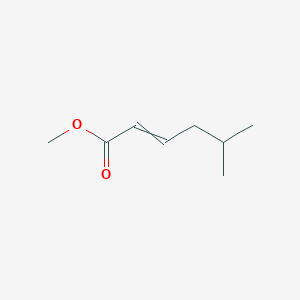
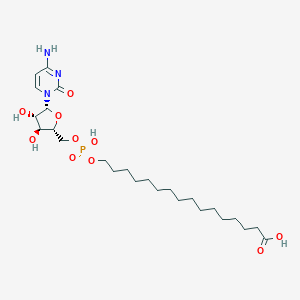
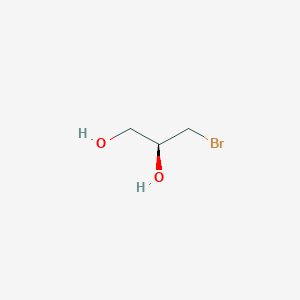
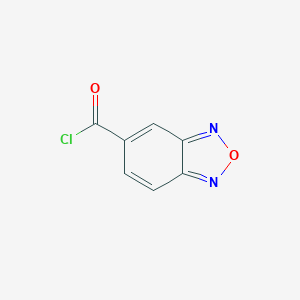
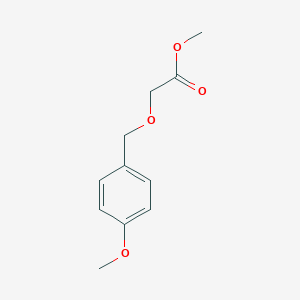
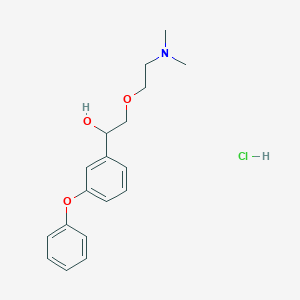
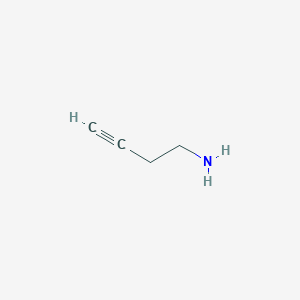
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
